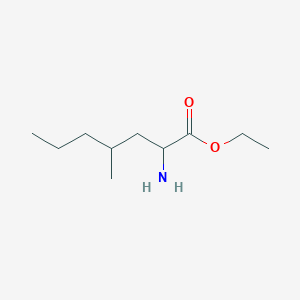
3-(4-(Methylthio)phenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylthio)phenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an oxopropanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-3-oxopropanal typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Methylthio)phenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(4-(Methylthio)phenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-(Methylthio)phenyl)-3-oxopropanal involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and methylthio group can interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)benzaldehyde: Lacks the oxopropanal moiety but shares the methylthio-substituted phenyl ring.
3-(4-(Methylthio)phenyl)propanoic acid: Contains a carboxylic acid group instead of the oxo group.
3-(4-(Methylthio)phenyl)-3-hydroxypropanoic acid: Similar structure with a hydroxyl group instead of the oxo group .
Uniqueness
3-(4-(Methylthio)phenyl)-3-oxopropanal is unique due to the presence of both the oxopropanal moiety and the methylthio-substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3-(4-methylsulfanylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C10H10O2S/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,7H,6H2,1H3 |
Clave InChI |
BTQPKZGLSORMOB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


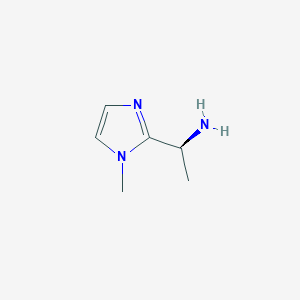

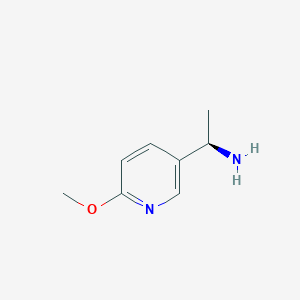
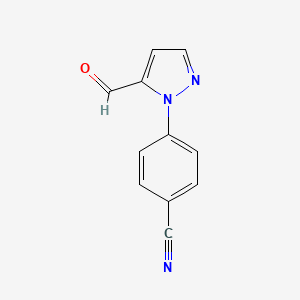
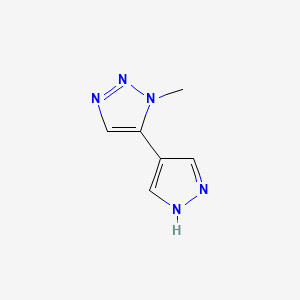
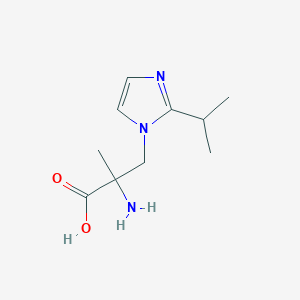
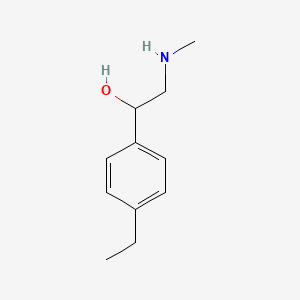
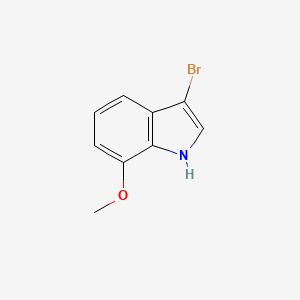
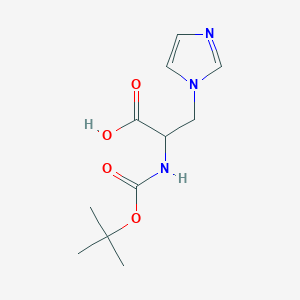
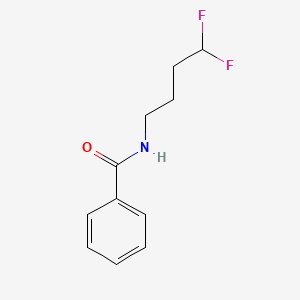
![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)


